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molecular formula C20H16 B8372336 4'-Phenylstilbene

4'-Phenylstilbene

Cat. No. B8372336
M. Wt: 256.3 g/mol
InChI Key: RTCXQMFXAWOHKN-UHFFFAOYSA-N
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Patent
US03996210

Procedure details

In place of the 2-(4'-methylphenyl)-5-methoxybenzoxazol of formula (17), the 2-(4'-methylphenyl)-6-methoxybenzoxazol of formula ##STR19## can be employed to yield the 4-(6"-methoxybenzoxazolyl-2")-4'-phenylstilbene of formula (11), which is obtained in comparably good yield and can be purified as given in the foregoing.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(4'-methylphenyl)-6-methoxybenzoxazol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2OC3C=CC(OC)=CC=3N=2)=[CH:4][CH:3]=1.[CH3:19][C:20]1[CH:25]=[CH:24][C:23](C2OC3C=C(OC)C=CC=3N=2)=[CH:22][CH:21]=1>>[C:8]1([C:5]2[CH:4]=[CH:3][C:2]([CH:1]=[CH:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[CH:7][CH:6]=2)[CH:6]=[CH:7][CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)OC
Step Two
Name
( 17 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(4'-methylphenyl)-6-methoxybenzoxazol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)C=1OC2=C(N1)C=CC(=C2)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=CC2=CC=CC=C2)C=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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